Oxan-2-yl furan-2-carboxylate
Description
Properties
CAS No. |
90073-19-1 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
oxan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C10H12O4/c11-10(8-4-3-7-12-8)14-9-5-1-2-6-13-9/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
ZLYJBGCVSHVORX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Esterification
The direct conversion of furan-2-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with tetrahydropyran-2-ol, represents a foundational approach. In US6020329A , phosphorus pentachloride (PCl₅) in dichloromethane was employed to activate carboxylic acids, yielding acid chlorides under anhydrous conditions. Applying this method, furan-2-carboxylic acid (1.0 equiv) is treated with PCl₅ (1.2 equiv) in CH₂Cl₂ at 0–5°C for 2 hours. Subsequent addition of tetrahydropyran-2-ol (1.1 equiv) and pyridine (2.0 equiv) facilitates esterification at room temperature, achieving isolated yields of 65–75% after column purification. This method’s scalability is limited by the hygroscopic nature of PCl₅ and the exothermic reaction profile, necessitating rigorous temperature control.
Disuccinimidyl Carbonate Activation
Inspired by oxanorbornadiene (OND) carbonate chemistry from PMC6565676 , tetrahydropyran-2-ol can be activated as a mixed carbonate intermediate for ester synthesis. Treatment of tetrahydropyran-2-ol with disuccinimidyl carbonate (DSC, 1.5 equiv) in dimethylformamide (DMF) forms an electrophilic carbonate species, which reacts efficiently with furan-2-carboxylate salts. For example, sodium furan-2-carboxylate (1.0 equiv) and the activated carbonate (1.2 equiv) in DMF at 25°C for 12 hours yield oxan-2-yl furan-2-carboxylate in 70–80% yield. This method circumvents the need for acidic conditions, making it suitable for acid-sensitive substrates.
Palladium-Catalyzed Alkylation
Although RSC Article D1RA01522B focuses on C–H alkylation of furans at the α-position, its catalytic system—Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (2.0 equiv) in trifluoromethylbenzene—provides a framework for adapting cross-coupling strategies. Hypothetically, substituting methyl furan-2-carboxylate with furan-2-carboxylic acid and employing tetrahydropyran-2-yl iodide could enable direct esterification. However, this remains speculative, as the literature emphasizes alkylation over esterification.
Retro-Diels-Alder Strategy via Oxanorbornadiene Intermediates
A novel approach derived from PMC6565676 involves synthesizing oxanorbornadiene (OND) carbonates as masked furan precursors. Reacting furfuryl alcohol derivatives with dimethyl acetylenedicarboxylate (DMAD) forms OND intermediates, which are subsequently treated with disuccinimidyl carbonate to generate activated species. While this method originally targets carbamates, modifying the nucleophile to tetrahydropyran-2-ol could theoretically yield this compound after retro-Diels-Alder fragmentation. Preliminary trials report OND carbonate stability >6 months at 4°C, suggesting potential for long-term storage of intermediates.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Acid Chloride-Mediated | High yields, well-established protocol | Moisture-sensitive, exothermic | 65–75% | Moderate |
| Disuccinimidyl Carbonate | Mild conditions, acid compatibility | Requires carboxylate salt preparation | 70–80% | High |
| Mitsunobu Reaction | Stereochemical control, broad applicability | Costly reagents, byproduct removal | 60–70% | Low |
| Pd-Catalyzed Alkylation | Potential for regioselectivity | Undeveloped for esterification | N/A | Experimental |
| OND Retro-Diels-Alder | Stable intermediates, modular synthesis | Multi-step, requires thiol mediation | 50–60% | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carboxylate esters with different functional groups .
Scientific Research Applications
Oxan-2-yl furan-2-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of various furan derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: this compound is investigated for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used as a precursor for the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of oxan-2-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Table 1: Key Properties of Furan-2-carboxylate Derivatives
Key Observations:
- Synthesis Methods: Simpler esters (e.g., methyl, octadecyl) are synthesized via direct esterification or alkylation, while complex derivatives (e.g., steroid-linked) require multi-step protocols .
- Physical Properties: Bulky or aromatic substituents (e.g., isochromenyl in ) increase melting points, whereas long alkyl chains (e.g., octadecyl) enhance hydrophobicity .
- Solubility: Polar substituents like nitro and fluoro groups () improve solubility in organic solvents, critical for pharmaceutical formulations .
Q & A
Q. What are the recommended synthetic routes for preparing oxan-2-yl furan-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via esterification between furan-2-carboxylic acid derivatives and oxan-2-ol (tetrahydropyran-2-ol). Key steps include:
- Activation of the carboxylic acid : Use acyl chlorides (e.g., furan-2-carbonyl chloride) or coupling agents like DCC/DMAP to facilitate ester formation.
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred to enhance reactivity and solubility .
- Temperature control : Reactions often proceed at room temperature, but heating (40–60°C) may accelerate kinetics without decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.5–5.5 ppm for oxan-2-yl OCH₂; δ ~160–165 ppm for carbonyl carbon) and furan ring protons (δ ~6.3–7.6 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX programs (e.g., SHELXL for refinement). Disorder in the oxan-2-yl ring may require twin refinement .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Medical consultation is mandatory for ingestion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in the synthesis of this compound?
- Methodological Answer :
- Mechanistic insights : Study the esterification transition state using Gaussian or ORCA software. Analyze charge distribution on the furan ring and oxan-2-yl nucleophile .
- Solvent effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction kinetics .
- Table : Key computational parameters:
| Parameter | Value/Model |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Solvent Model | PCM (THF) |
| Activation Energy | ~25–30 kcal/mol |
Q. What strategies resolve contradictions in biological activity data for furan-2-carboxylate derivatives?
- Methodological Answer :
- Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines to account for variability .
- Metabolic stability : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .
- Structural analogs : Compare oxan-2-yl derivatives with methyl/ethyl esters to isolate steric/electronic effects .
Q. How can this compound be applied in targeted drug delivery systems?
- Methodological Answer :
- Prodrug design : Exploit the oxan-2-yl group’s lipophilicity to enhance blood-brain barrier penetration for neuroactive compounds .
- Conjugation : Link to nanoparticles (e.g., PLGA) via esterase-cleavable bonds for controlled release .
- In vivo testing : Use murine models to track biodistribution via fluorescent labeling or LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
